molecular formula C4H8N2O2S B3005516 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one CAS No. 2287341-07-3

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one

Cat. No.: B3005516
CAS No.: 2287341-07-3
M. Wt: 148.18
InChI Key: LLTGSRAOFMKWDV-UHFFFAOYSA-N
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Description

1-Methyl-1-oxo-1λ⁶-thia-2,4-diazacyclohexen-3-one is a heterocyclic compound featuring a six-membered ring containing sulfur (thia), two nitrogen atoms (diazacyclo), and a ketone group (oxo). The "1λ⁶" notation indicates a hypervalent sulfur atom in a sulfone (SO₂) configuration. The methyl group at position 1 and the conjugated enone system contribute to its unique electronic and steric properties.

Properties

IUPAC Name

1-methyl-1-oxo-1λ6-thia-2,4-diazacyclohexen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-9(8)3-2-5-4(7)6-9/h2-3H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGSRAOFMKWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS1(=NC(=O)NCC1)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Compound Key Features Differences from Target Compound
6-Hydroxy-3-oxo-α-ionone () Cyclohexenone ring with hydroxyl and ketone groups; terpenoid backbone Lacks sulfur and nitrogen heteroatoms; no sulfone moiety
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one () Seven-membered lactam (azepanone) fused with a cyclohexenone ring Larger ring size (7-membered vs. 6); single nitrogen atom

Key Structural and Functional Contrasts

The sulfone group (SO₂) introduces strong electron-withdrawing effects, which may stabilize the ring system and alter reactivity compared to simple ketones or lactams .

Ring Size and Conformation: The six-membered ring in the target compound contrasts with the seven-membered azepan-2-one in .

Functional Group Impact: The methyl group at position 1 in the target compound may sterically hinder nucleophilic attacks at the sulfone or ketone groups, a feature absent in the hydroxylated cyclohexenone of .

Reactivity and Stability

  • Sulfone vs. Lactam Reactivity : Sulfones are generally more resistant to hydrolysis than lactams (e.g., azepan-2-one in ), suggesting greater stability under acidic or basic conditions .
  • Electronic Effects: The conjugated enone system in the target compound could facilitate Michael addition reactions, similar to 6-hydroxy-3-oxo-α-ionone, but with altered regioselectivity due to sulfur’s electronegativity .

Biological Activity

1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one is a heterocyclic compound with the molecular formula C4H8N2O2S. Its unique chemical structure allows for various biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C4H8N2O2S
  • CAS Number : 2287341-07-3
  • Structural Features : The compound contains a thiazolidine ring fused with a diazacyclohexene structure, which is key to its biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
  • Cytotoxic Effects : Research indicates that 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits growth-related enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Anticancer Properties

In a study conducted on various cancer cell lines, 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cells, showing an IC50 value of approximately 15 µM for both cell types. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity suitable for further development into therapeutic agents.

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